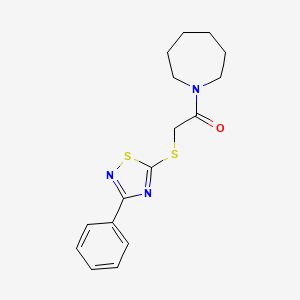
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable entity in various scientific research fields .
準備方法
The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
化学反応の分析
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and functional materials.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), leading to a blue shift in photoluminescent emission . This property is particularly useful in the development of optical materials and sensors.
類似化合物との比較
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride can be compared with other imidazole derivatives such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains an imidazole ring and a trifluoromethyl group, but with different substitution patterns.
4-(Trifluoromethyl)aniline: This compound lacks the imidazole ring but shares the trifluoromethyl group, making it useful for similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYKXWFEIKBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)
![4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2839317.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2839319.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2839324.png)




![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)


